3-Deazaneplanocin 3-Deazaneplanocin 3-Deazaneplanocin A is an imidazopyridine.
Brand Name: Vulcanchem
CAS No.: 102052-95-9
VCID: VC0001483
InChI: InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
SMILES: C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol

3-Deazaneplanocin

CAS No.: 102052-95-9

Cat. No.: VC0001483

Molecular Formula: C12H14N4O3

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

3-Deazaneplanocin - 102052-95-9

CAS No. 102052-95-9
Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
IUPAC Name (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Standard InChI InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
Standard InChI Key OMKHWTRUYNAGFG-IEBDPFPHSA-N
Isomeric SMILES C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N
SMILES C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Canonical SMILES C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Appearance Assay:≥97%A crystalline solid

Chemical Structure and Synthesis

Molecular Characteristics

DZNep (C₁₂H₁₅ClN₄O₃) features a cyclopentenyl core fused to a 4-aminoimidazo[4,5-c]pyridine moiety, with a molecular weight of 298.72 g/mol . The hydrochloride salt enhances solubility, critical for in vivo applications. X-ray crystallography confirms the (1S,2R,5R) stereochemistry, which is essential for binding SAHH .

Table 1: Chemical Properties of 3-Deazaneplanocin A Hydrochloride

PropertyValue
Molecular FormulaC₁₂H₁₅ClN₄O₃
Molecular Weight298.72 g/mol
SolubilityWater-soluble (hydrochloride)
IC₅₀ (EZH2 Inhibition)0.08–0.24 μM
SAHH InhibitionReversible, competitive

Synthetic Pathway

DZNep is synthesized via an SN2 displacement reaction between a cyclopentenyl mesylate intermediate and 6-chloro-3-deazapurine . The regioselective attack yields the desired β-anomer, which undergoes deprotection and purification to achieve >97% HPLC purity . This method scales efficiently for preclinical production.

Mechanisms of Action

Epigenetic Modulation via EZH2 Depletion

DZNep depletes EZH2, the catalytic subunit of Polycomb Repressive Complex 2 (PRC2), by inhibiting SAHH. This elevates S-adenosylhomocysteine (SAH), a feedback inhibitor of SAM-dependent methyltransferases . Reduced EZH2 levels lead to:

  • Loss of H3K27me3: Derepression of tumor suppressor genes (e.g., CDKN2A, FHIT) .

  • Proteasomal Degradation: SAHH inhibition triggers ubiquitination and degradation of PRC2 components (EZH2, SUZ12, EED) .

Non-Epigenetic Pathways

  • E-Cadherin Restoration: In renal tubular cells, DZNep upregulates E-cadherin, mitigating cisplatin-induced apoptosis .

  • mRNA Methylation Inhibition: DZNep suppresses N6-methyladenosine (m6A) methylation, impairing SARS-CoV-2 replication .

Table 2: Molecular Targets of DZNep

TargetEffectTherapeutic Implication
SAHHCompetitive inhibitionGlobal hypomethylation
EZH2Proteasomal degradationReactivation of tumor suppressors
E-CadherinTranscriptional upregulationAnti-fibrotic, nephroprotection
m6A MethyltransferasesReduced viral RNA stabilityAntiviral activity

Pharmacological Effects

Anticancer Activity

DZNep exhibits selective cytotoxicity against cancer cells (IC₅₀: 0.08–0.24 μM) while sparing normal cells . Key mechanisms include:

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in NSCLC, AML, and chondrosarcoma cells .

  • Cancer Stem Cell (CSC) Suppression: Downregulation of CD133, CD24, and ALDH1 in biliary tract cancer .

  • Synergy with Chemotherapy: Enhances cisplatin efficacy in lung cancer while reducing nephrotoxicity .

Anti-Inflammatory and Chondroprotective Effects

In osteoarthritis models, DZNep (0.1–1 μM):

  • Reduces IL-1β-induced NO, PGE₂, and MMP-13 by 60–80% .

  • Upregulates COL2A1 and SOX9, promoting cartilage matrix synthesis .

Antiviral Properties

  • Ebola Virus: Restores interferon signaling, reducing viral load in mice .

  • SARS-CoV-2: Inhibits m6A methylation, suppressing viral replication in vitro .

Preclinical and Clinical Development

Pharmacokinetics

  • Half-Life: 1.1 hours in rats, necessitating frequent dosing .

  • Excretion: 80% renal clearance, with extensive tissue distribution .

  • Toxicity: Nephrotoxicity at >10 mg/kg in rats; safe dose established at 10 mg/kg .

Animal Studies

  • Renal Protection: DZNep (1 mg/kg) attenuates cisplatin-induced AKI in mice, preserving E-cadherin and renal function .

  • Antitumor Efficacy: 5 mg/kg DZNep reduces tumor volume by 70% in NSCLC xenografts .

Clinical Trials

No Phase III trials reported, but Phase I/II studies are anticipated for:

  • Combination Therapies: DZNep + immune checkpoint inhibitors .

  • Fibrotic Diseases: Liver and pulmonary fibrosis .

Future Directions

Therapeutic Expansion

  • Viral Infections: Clinical testing against SARS-CoV-2 and other RNA viruses .

  • Autoimmune Diseases: Targeting EZH2 in lupus and rheumatoid arthritis .

Drug Delivery Innovations

  • Nanoparticle Formulations: Liposomal DZNep to enhance tumor targeting .

  • Prodrugs: Phosphate esters for improved oral bioavailability .

Biomarker Development

  • H3K27me3 Levels: Predictive biomarker for DZNep responsiveness .

  • SAHH Activity: Monitoring enzymatic inhibition to guide dosing .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator